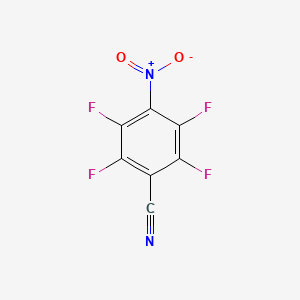
4-Nitrotetrafluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrotetrafluorobenzonitrile is an organic compound with the molecular formula C7F4N2O2. It is characterized by the presence of a nitro group (-NO2) and a nitrile group (-CN) attached to a tetrafluorobenzene ring. This compound is of significant interest in various fields of chemistry due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Nitrotetrafluorobenzonitrile can be synthesized through the aromatic substitution of 2,3,5,6-tetrafluorobenzonitrile with nitric acid. The reaction typically involves the nitration of the tetrafluorobenzonitrile under controlled conditions to introduce the nitro group at the para position relative to the nitrile group.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of specialized nitration reactors to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitrotetrafluorobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as phenoxide ions, leading to the formation of substituted products.
Common Reagents and Conditions:
Reduction: Catalysts like palladium or platinum are commonly used in hydrogenation reactions.
Substitution: Reactions with phenoxide ions typically occur under basic conditions.
Major Products Formed:
Reduction: 4-Aminotetrafluorobenzonitrile
Substitution: Various substituted tetrafluorobenzonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
4-Nitrotetrafluorobenzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-nitrotetrafluorobenzonitrile exerts its effects is primarily through its reactivity with various nucleophiles and reducing agents. The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The nitrile group can also participate in reactions, further expanding the compound’s reactivity profile.
Comparaison Avec Des Composés Similaires
4-Fluoronitrobenzene: Similar in structure but lacks the nitrile group.
4-Nitrobenzonitrile: Similar but does not have the fluorine atoms.
Uniqueness: 4-Nitrotetrafluorobenzonitrile is unique due to the presence of both the nitro and nitrile groups on a tetrafluorobenzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
17823-35-7 |
|---|---|
Formule moléculaire |
C7F4N2O2 |
Poids moléculaire |
220.08 g/mol |
Nom IUPAC |
2,3,5,6-tetrafluoro-4-nitrobenzonitrile |
InChI |
InChI=1S/C7F4N2O2/c8-3-2(1-12)4(9)6(11)7(5(3)10)13(14)15 |
Clé InChI |
JVSNCRBLHNBLSN-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



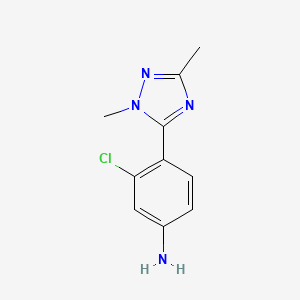

![5-[2-Aminoethyl(ethyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13484359.png)
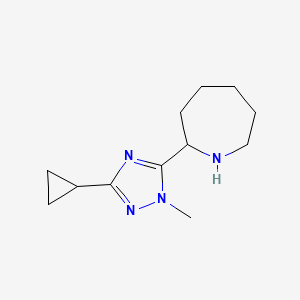
![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13484372.png)

![N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid](/img/structure/B13484390.png)
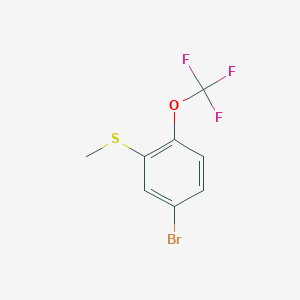
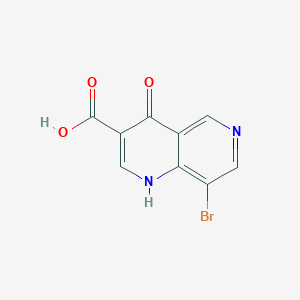
![4,7-Diazaspiro[2.6]nonane dihydrochloride](/img/structure/B13484415.png)

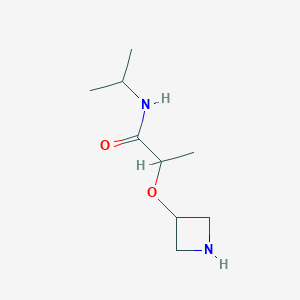
![Ethyl 1-(iodomethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484444.png)
